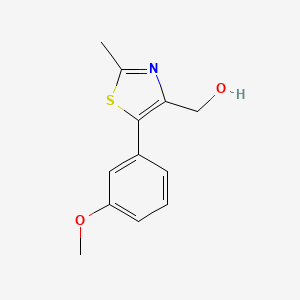
(5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving thiazole derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets. The methoxyphenyl group and the thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3-Methoxyphenyl)methanol: Similar structure but lacks the thiazole ring.
2-Methylthiazol-4-ylmethanol: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Structural Features: The combination of a methoxyphenyl group and a methylthiazolyl group makes (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol unique.
Reactivity: The presence of both groups allows for a diverse range of chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
[5-(3-methoxyphenyl)-2-methyl-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO2S/c1-8-13-11(7-14)12(16-8)9-4-3-5-10(6-9)15-2/h3-6,14H,7H2,1-2H3 |
InChIキー |
RBAUMDMTSZTSCL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


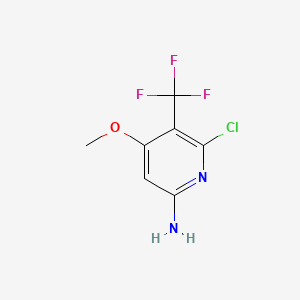
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
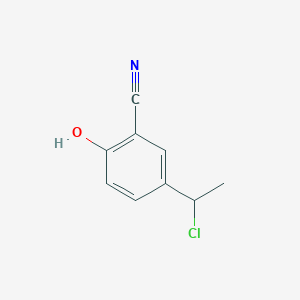

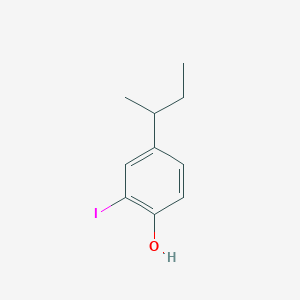

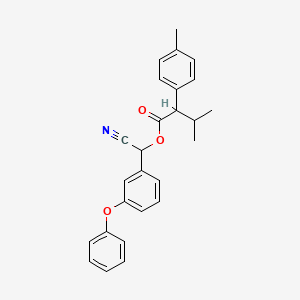
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)


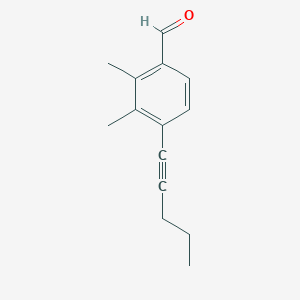
![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)
![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)
